molecular formula C7H9F3N2O B1404711 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol CAS No. 1446786-29-3

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Cat. No. B1404711
CAS RN: 1446786-29-3
M. Wt: 194.15 g/mol
InChI Key: WPFFQYSSGJPIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the chemical properties of molecules .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a methyl group attached to one of the nitrogen atoms and a trifluoromethyl group attached to one of the carbon atoms. An ethanol group would be attached to the carbon atom adjacent to the nitrogen with the methyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring, the trifluoromethyl group, and the ethanol group. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of organic compounds .

Scientific Research Applications

Antimicrobial, Antioxidant, and Anticancer Applications

Research demonstrates the potential of derivatives of "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol" in antimicrobial, antioxidant, and anticancer therapies. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl chalcone derivatives, showcasing broad-spectrum antimicrobial, significant antioxidant activities, and moderate to excellent anticancer activities against breast cancer cell lines, highlight the compound's versatility in therapeutic applications (Bhat et al., 2016).

Synthesis and Structural Characterization

Several studies have focused on synthesizing and characterizing novel derivatives involving "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol." These efforts aim to explore their structural properties and potential applications. For example, the synthesis and structural elucidation of novel derivatives have been demonstrated to exhibit significant antioxidant and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Bonacorso et al., 2015).

Coordination Chemistry and Catalysis

The compound and its derivatives have been utilized in coordination chemistry, forming complexes with metals like palladium and platinum, which are of interest in catalysis and materials science. Research into palladium(II) and platinum(II) complexes with N1-hydroxyethyl-3,5-pyrazole derived ligands indicates their significance in understanding the coordination behavior and exploring potential catalytic applications (Pérez et al., 2013).

Green Chemistry Synthesis

The focus on green chemistry principles in synthesizing "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol" derivatives is evident, with studies exploring solvent-free synthetic approaches and the use of environmentally benign conditions. For instance, the solvent-free synthesis of di-substituted pyrazoles demonstrates the compound's utility in green chemistry and the potential for environmentally friendly synthetic methods (van Wyk et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Pyrazole derivatives are known to have various biological activities, which can be attributed to the unique physicochemical properties of the fluorine atom and the pyrazole moiety .

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential applications in fields like medicinal chemistry and agrochemistry .

properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-12-6(7(8,9)10)4-5(11-12)2-3-13/h4,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFFQYSSGJPIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Reactant of Route 3
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Reactant of Route 5
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.